N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor of TOPK (T-LAK cell-originated protein kinase). TOPK is a serine/threonine kinase that is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects.
Scientific Research Applications
Antimicrobial and Anticancer Activity
Synthesis and Antimicrobial Activity : A study by Sarvaiya, Gulati, and Patel (2019) detailed the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds with significant antimicrobial activity against various bacteria and fungi, showcasing the potential of sulfonamide derivatives in combating microbial infections Sarvaiya, Gulati, & Patel, 2019.
Anticancer Properties : Rathish et al. (2012) synthesized novel pyridazinone derivatives bearing benzenesulfonamide moiety, demonstrating remarkable anticancer activity against a variety of human cancer cell lines, including leukemia and non-small cell lung cancer Rathish et al., 2012.
Anti-inflammatory, Analgesic, and Antioxidant Activities
- Celecoxib Derivatives : Küçükgüzel et al. (2013) explored the synthesis and characterization of Celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study highlighted the therapeutic potential of sulfonamide derivatives in treating various conditions Küçükgüzel et al., 2013.
Drug Discovery and Development
- Phosphatidylinositol 3-Kinase Inhibitors : Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough, indicating the role of sulfonamide derivatives in developing new therapeutic agents Norman, 2014.
Catalysis and Organic Synthesis
- Transfer Hydrogenation : Ruff et al. (2016) discussed the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, showcasing the application of sulfonamide derivatives in catalysis and organic synthesis Ruff et al., 2016.
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXWQDYGWFYWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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